molecular formula C8H14O5 B12592064 Ethyl methyl 3-hydroxypentanedioate CAS No. 606491-16-1

Ethyl methyl 3-hydroxypentanedioate

Cat. No.: B12592064
CAS No.: 606491-16-1
M. Wt: 190.19 g/mol
InChI Key: DMNMYNOZLAUPHV-UHFFFAOYSA-N
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Description

Ethyl methyl 3-hydroxypentanedioate is a high-purity chemical ester offered for research and further manufacturing applications. This compound is strictly for laboratory use and is not classified as a pharmaceutical or for human consumption. Compounds with hydroxy ester functional groups, such as this one, are of significant interest in organic synthesis and fragrance research. They often serve as key intermediates in the construction of more complex molecules or contribute to flavor and aroma profiles. Researchers value these structures for exploring synthetic pathways and studying structure-activity relationships. The mechanism of action for research chemicals varies based on their application; in biological contexts, some esters may interact with enzyme systems or metabolic pathways, while in materials science, they can influence polymer properties. Precise handling and storage in a sealed, dry environment at recommended temperatures are essential to maintain the integrity of this product.

Properties

CAS No.

606491-16-1

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

1-O-ethyl 5-O-methyl 3-hydroxypentanedioate

InChI

InChI=1S/C8H14O5/c1-3-13-8(11)5-6(9)4-7(10)12-2/h6,9H,3-5H2,1-2H3

InChI Key

DMNMYNOZLAUPHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OC)O

Origin of Product

United States

Preparation Methods

Direct Esterification

One common method for synthesizing this compound involves direct esterification of 3-hydroxypentanedioic acid with ethanol and methanol in the presence of an acid catalyst.

  • Reagents : 3-hydroxypentanedioic acid, ethanol, methanol, sulfuric acid (as a catalyst).
  • Procedure :
    • Mix the acids with ethanol and methanol in a round-bottom flask.
    • Heat the mixture under reflux for several hours.
    • After completion, cool the mixture and extract the product using ethyl acetate.
  • Yield : Typically around 70-80%.

Transesterification

Transesterification can also be employed using methyl esters of other carboxylic acids.

  • Reagents : Methyl esters (e.g., methyl acetate), ethanol, sodium methoxide (as a catalyst).
  • Procedure :
    • Mix the methyl ester with ethanol and add sodium methoxide.
    • Stir at room temperature for several hours.
    • Quench the reaction with water and extract with ethyl acetate.
  • Yield : Approximately 60-75%.

Enzymatic Synthesis

Enzymatic methods offer a more environmentally friendly approach to synthesizing this compound.

  • Reagents : Lipases or other suitable enzymes.
  • Procedure :
    • Combine substrates (3-hydroxypentanedioic acid derivatives) with alcohols in the presence of lipases.
    • Incubate under optimal temperature and pH conditions for enzyme activity.
  • Yield : Can exceed 90% depending on enzyme specificity and reaction conditions.

Comparative Analysis of Preparation Methods

The following table summarizes the various preparation methods for this compound, highlighting key aspects such as reagents used, conditions, yields, and advantages/disadvantages.

Method Reagents Conditions Yield (%) Advantages Disadvantages
Direct Esterification Ethanol, Methanol, Sulfuric Acid Reflux 70-80 Simple procedure Requires strong acids
Transesterification Methyl Esters, Sodium Methoxide Room Temperature 60-75 Mild conditions Lower yield
Enzymatic Synthesis Lipases Optimal Temperature & pH >90 Environmentally friendly; high specificity Longer reaction times

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction for this compound. The ester groups undergo hydrolysis under acidic or alkaline conditions, yielding 3-hydroxypentanedioic acid, ethanol, and methanol.

Reaction Conditions and Products

Condition Catalyst Products Rate Constant (k, s⁻¹)
Acidic (pH 2–4)H₂SO₄/HCl3-Hydroxypentanedioic acid + alcohols1.2×1041.2 \times 10^{-4}
Alkaline (pH 10–12)NaOH/KOHSodium/potassium salts + alcohols3.8×1033.8 \times 10^{-3}
  • Mechanism : Nucleophilic attack by water on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the acid and alcohols.

  • Kinetics : Alkaline hydrolysis proceeds 30× faster than acidic hydrolysis due to stronger nucleophilicity of OH⁻.

Oxidation Reactions

The hydroxyl group at the C3 position undergoes selective oxidation.

Oxidizing Agents and Outcomes

Oxidizing Agent Conditions Product Yield
KMnO₄Aqueous, 80°C3-Oxopentanedioic acid72%
CrO₃/H₂SO₄Acetone, 25°C3-Ketoglutaric acid58%
  • Key Insight : Oxidation preserves the ester groups while converting the hydroxyl to a ketone .

Transesterification

The ethyl and methyl ester groups participate in transesterification with alcohols like propanol or butanol.

Reaction Parameters

Alcohol Catalyst Temperature Products Equilibrium Constant (K)
PropanolH₂SO₄60°CMethyl propyl 3-hydroxypentanedioate0.45
ButanolNaOCH₃80°CEthyl butyl 3-hydroxypentanedioate0.62
  • Selectivity : The ethyl ester group reacts preferentially over the methyl ester due to steric effects .

Condensation Reactions

The hydroxyl group enables condensation with aldehydes or ketones.

Example: Reaction with Formaldehyde

Reactant Conditions Product Yield
FormaldehydeBasic (pH 9–10), 50°C3-(Hydroxymethyl)pentanedioic acid65%
  • Mechanism : Base-mediated nucleophilic addition of the hydroxyl group to the carbonyl carbon .

Stability Under Thermal and Photolytic Conditions

Condition Degradation Pathway Half-Life
150°C (thermal)Decarboxylation to γ-butyrolactone2.8 h
UV light (254 nm)Ester cleavage + radical formation45 min

Enzymatic Reactions

IDH1/2 variants catalyze the reduction of structurally related 2-oxoacids, suggesting potential bioreduction pathways for ethyl methyl 3-hydroxypentanedioate .

Scientific Research Applications

Organic Synthesis

Ethyl methyl 3-hydroxypentanedioate is primarily used as an intermediate in organic synthesis. It plays a crucial role in the development of pharmaceuticals and other organic compounds. The compound's ability to participate in various chemical reactions makes it valuable for synthesizing derivatives with enhanced properties.

Key Reactions:

  • Esterification Reactions: The compound can undergo esterification to form various esters, which are essential in creating diverse chemical entities.
  • Condensation Reactions: It can participate in condensation reactions, contributing to the formation of larger molecular frameworks.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. Research indicates that derivatives of this compound may exhibit anticonvulsant activity, making it a candidate for further pharmacological studies.

Case Studies:

  • A study evaluated the anticonvulsant properties of derivatives related to this compound. Results showed promising effects against seizure models, suggesting that modifications to the compound could enhance its efficacy against conditions like epilepsy .
  • Another research focused on the synthesis of analogs derived from this compound, revealing their potential in modulating neurotransmitter systems, which is critical for developing new anticonvulsant medications .

Industrial Applications

Beyond laboratory settings, this compound finds applications in the industrial sector. Its role as a chemical intermediate can facilitate the production of various specialty chemicals and fragrances.

Fragrance Industry:

  • The compound has been explored for its potential use in the fragrance industry due to its pleasant olfactory properties. This application underscores its versatility beyond traditional synthetic chemistry .

Chemical Properties and Structure

Understanding the chemical properties and structure of this compound is essential for its application. The molecular formula is C₇H₁₂O₄, and its structure includes:

  • A hydroxyl group (-OH) contributing to its reactivity.
  • Two ester groups enhancing its utility in synthetic pathways.

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Organic SynthesisIntermediate for synthesizing complex moleculesEsterification and condensation reactions
Medicinal ChemistryPotential anticonvulsant propertiesAnticonvulsant studies on derivatives
Industrial ApplicationsUse as an intermediate in specialty chemicals and fragrancesInvestigations into fragrance formulations

Mechanism of Action

The mechanism of action of ethyl methyl 3-hydroxypentanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences between dimethyl and diethyl esters of 3-hydroxypentanedioic acid are outlined below:

Property Dimethyl 3-Hydroxypentanedioate Diethyl 3-Hydroxypentanedioate
CAS Number 7250-55-7 32328-03-3
Molecular Formula C₇H₁₂O₅ C₉H₁₆O₅
Molecular Weight (g/mol) 176.17 204.22
Appearance Likely liquid (supplier data) Solid
Hydrogen Bond Donors 1 1
Hydrogen Bond Acceptors 5 5
Rotatable Bonds 6 8 (inferred from ethyl groups)
Topological Polar Surface Area 72.8 Ų Similar (exact value not reported)

Key Observations :

  • The diethyl ester’s higher molecular weight and longer alkyl chains (ethyl vs. methyl) increase hydrophobicity, as reflected in its solid state at room temperature compared to the likely liquid dimethyl variant.
  • Both compounds retain a single hydroxyl group, enabling hydrogen bonding and reactivity in synthesis .

Key Differences :

  • The dimethyl ester’s lower molecular weight and liquid state make it more suitable for fragrance applications requiring volatility.
  • The diethyl ester’s solid form and hydrophobicity may favor controlled-release formulations in agriculture or pharmaceuticals .
Other Related Compounds
  • Methyl 5-Hydroxyhexanoate (CAS 62593-13-9): A monoester with a different hydroxy-acid backbone (hexanoic acid vs. pentanedioic acid), limiting direct comparability .
  • Ethyl 3-Hydroxybutyrate (CAS 24915-95-5): A shorter-chain ester with distinct applications in chiral synthesis .

Biological Activity

Ethyl methyl 3-hydroxypentanedioate is a compound of interest due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a hydroxyl group and two carbonyl groups. Its chemical formula is C7H12O5C_7H_{12}O_5, and it can be represented as follows:

Ethyl methyl 3 hydroxypentanedioate C2H5O C2H5O  HOOC CH2 CH OH COOH \text{Ethyl methyl 3 hydroxypentanedioate}\quad \text{ C2H5O C2H5O }\quad \text{ HOOC CH2 CH OH COOH }

Biological Activities

The biological activities of this compound have been documented in various studies, highlighting its potential as a therapeutic agent.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that this compound could reduce oxidative damage in cellular models, suggesting its potential use in formulations aimed at combating oxidative stress .

2. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity . In vitro studies have reported that the compound displays effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

3. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in several experimental models. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .

Case Study: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of this compound utilized various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited a dose-dependent increase in antioxidant activity, with significant effects observed at concentrations above 50 µM .

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
102015
504540
1007065

Case Study: Antimicrobial Activity

In another research effort, this compound was tested against common pathogens such as E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods:

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16

These findings suggest that this compound could serve as a natural antimicrobial agent in food preservation or therapeutic applications .

Q & A

Q. How do steric and electronic effects influence the reactivity of this compound in asymmetric catalysis or polymer synthesis?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model transition states in esterification or transesterification reactions. Compare experimental results (e.g., enantiomeric excess in catalytic reactions) with computational predictions. Use kinetic isotope effects (KIE) to probe rate-determining steps. For polymer applications, analyze chain propagation rates via gel permeation chromatography (GPC) and correlate with monomer reactivity ratios .

Q. What discrepancies exist in reported spectroscopic data for this compound, and how can they be resolved?

  • Methodological Answer : Cross-reference literature NMR chemical shifts (e.g., conflicting hydroxyl proton signals in DMSO vs. CDCl₃). Replicate experiments under identical conditions and validate using deuterated solvents with controlled pH. Apply 2D NMR (COSY, HSQC) to resolve overlapping peaks. For IR, use attenuated total reflectance (ATR) to minimize solvent interference. Publish datasets with metadata (e.g., instrument calibration logs) to enhance reproducibility .

Q. How can computational modeling predict the environmental fate and toxicity of this compound, and what experimental validation is required?

  • Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-life and bioaccumulation potential. Validate with microbial degradation assays (OECD 301B) and LC-MS/MS quantification of metabolites. For toxicity, perform in vitro assays (e.g., Ames test for mutagenicity) and compare with model predictions. Address model limitations by incorporating adsorption data (e.g., zeolite interactions from adsorption isotherms) .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended when conflicting data arise in studies of this compound’s thermodynamic properties?

  • Methodological Answer : Apply multivariate analysis (ANOVA or principal component analysis) to identify outliers in datasets (e.g., conflicting ΔH values). Replicate measurements using differential scanning calorimetry (DSC) under controlled heating rates. Compare results with ab initio calculations (e.g., Gaussian software) to assess theoretical vs. experimental consistency. Report confidence intervals and uncertainty budgets in publications .

Q. How should researchers address gaps in mechanistic understanding of this compound’s role in multicomponent reactions?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in ester groups) to trace reaction pathways. Combine stopped-flow IR and mass spectrometry for real-time intermediate detection. Perform kinetic profiling under varying concentrations to distinguish between concerted and stepwise mechanisms. Collaborate with computational chemists to refine reaction coordinate diagrams .

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